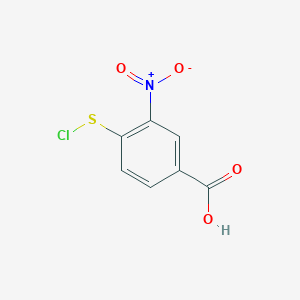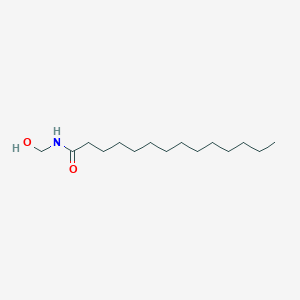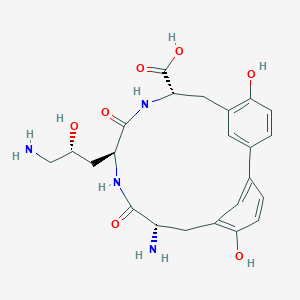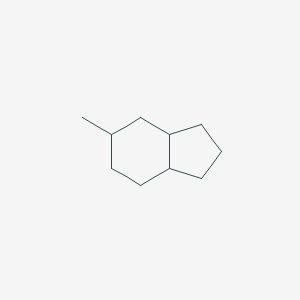
1H-Indene, octahydro-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene, octahydro-5-methyl-, also known as tetrahydronaphthalene, is a cyclic hydrocarbon with the molecular formula C10H18. It is a colorless liquid with a mild odor and is widely used in the chemical industry as a solvent, as well as in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action for 1H-Indene, octahydro-5-methyl-, is not well understood, but it is believed to act as a non-specific solvent and reactant in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1H-Indene, octahydro-5-methyl-. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1H-Indene, octahydro-5-methyl-, in laboratory experiments is its ability to dissolve a wide range of organic compounds. It is also relatively inexpensive and easy to obtain. However, its low boiling point can make it difficult to work with in certain reactions, and its potential for explosive reactions requires careful handling.
Direcciones Futuras
Future research on 1H-Indene, octahydro-5-methyl-, could focus on its potential applications in the development of new organic compounds and materials. It could also be used as a starting material for the synthesis of pharmaceuticals and other bioactive compounds. Additionally, further studies could be conducted on its mechanism of action and potential toxicity in order to better understand its potential uses and limitations.
Métodos De Síntesis
The most common method for synthesizing 1H-Indene, octahydro-5-methyl-, is through the hydrogenation of naphthalene using a catalyst such as palladium or platinum. The reaction takes place under high pressure and temperature, and the resulting product is then purified through distillation.
Aplicaciones Científicas De Investigación
1H-Indene, octahydro-5-methyl-, has numerous applications in scientific research, particularly in the fields of organic chemistry and material science. It is used as a solvent for various reactions, as well as a starting material for the synthesis of other organic compounds.
Propiedades
Número CAS |
19744-64-0 |
|---|---|
Nombre del producto |
1H-Indene, octahydro-5-methyl- |
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
5-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene |
InChI |
InChI=1S/C10H18/c1-8-5-6-9-3-2-4-10(9)7-8/h8-10H,2-7H2,1H3 |
Clave InChI |
GCHPEYBINOWUBI-UHFFFAOYSA-N |
SMILES |
CC1CCC2CCCC2C1 |
SMILES canónico |
CC1CCC2CCCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



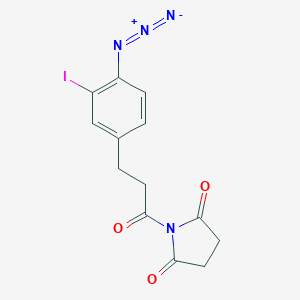
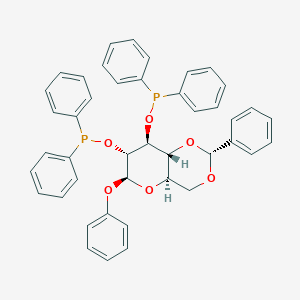
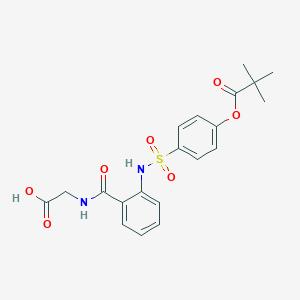
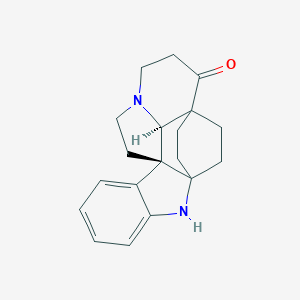
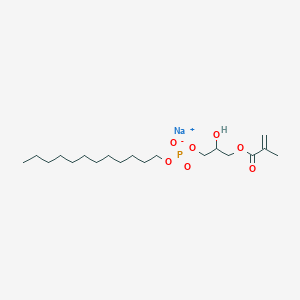
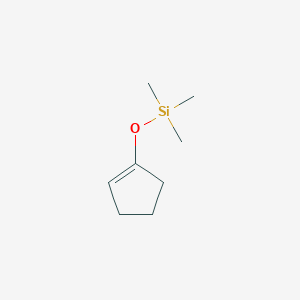

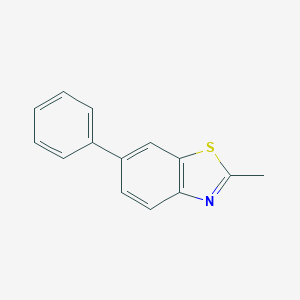
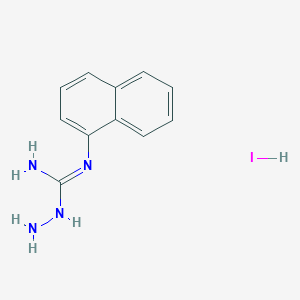
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)

